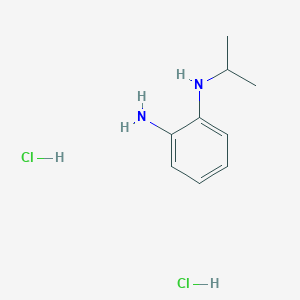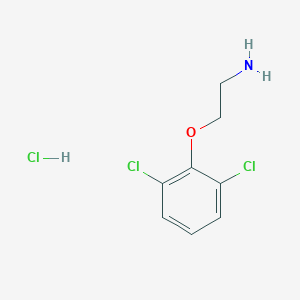
alpha-Lobeline (sulfate);L-Lobeline (sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are piperidine alkaloids found in various plants, particularly those in the genus Lobelia, such as Indian tobacco (Lobelia inflata) and Devil’s tobacco (Lobelia tupa) . These compounds are known for their ability to penetrate the blood-brain barrier and act as nicotinic receptor agonists . They have been studied for their potential therapeutic uses, including smoking cessation and treatment of drug addiction .
Métodos De Preparación
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) can be synthesized through chemical routes. The synthetic process involves the extraction of lobeline from plant sources, followed by chemical modification to produce the sulfate form . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity lobeline sulfate .
Análisis De Reacciones Químicas
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert lobeline to its reduced forms.
Substitution: Lobeline can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include N-oxides, reduced lobeline, and substituted derivatives .
Aplicaciones Científicas De Investigación
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) have a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Studied for their effects on neurotransmitter systems, particularly dopamine and serotonin.
Industry: Used in the development of pharmaceuticals and as a research tool in neuropharmacology.
Mecanismo De Acción
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) exert their effects primarily by interacting with nicotinic acetylcholine receptors. They inhibit nicotine-evoked dopamine release and binding, acting as potent antagonists at alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Additionally, they inhibit the reuptake of dopamine and serotonin, promoting dopamine release from storage vesicles within the presynaptic terminal . This interaction with the vesicular monoamine transporter (VMAT2) is crucial for their mechanism of action .
Comparación Con Compuestos Similares
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are unique compared to other similar compounds due to their specific interactions with nicotinic receptors and their ability to penetrate the blood-brain barrier . Similar compounds include:
Nicotine: Another nicotinic receptor agonist but more potent and with different pharmacokinetics.
Lobelane: A minor alkaloid found in the same plants with similar but less potent effects.
Sedamine: An alkaloid with one 2-phenylethyl group on the piperidine ring, known to inhibit amine oxidase.
These comparisons highlight the unique properties of alpha-Lobeline (sulfate) and L-Lobeline (sulfate) in terms of their pharmacological activity and therapeutic potential.
Propiedades
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMOSSVIPFGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B8092914.png)
![1,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B8092921.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8092925.png)

![N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B8092943.png)
![tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate;hydrochloride](/img/structure/B8092959.png)





